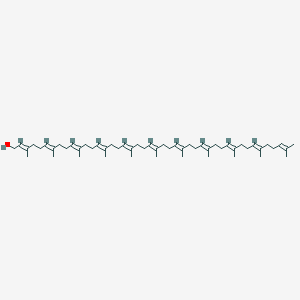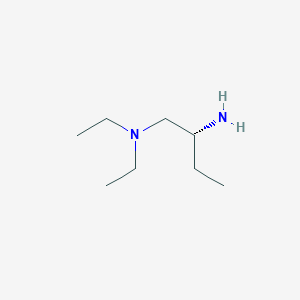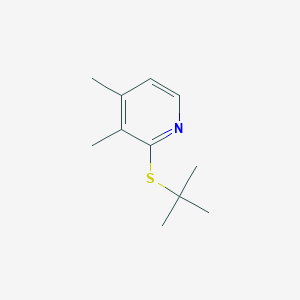
Aluminium sulfate hexadecahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminium sulfate hexadecahydrate, with the chemical formula Al₂(SO₄)₃·16H₂O, is a white crystalline solid that is highly soluble in water . It is commonly used as a coagulant in water treatment processes to remove impurities and clarify water . Additionally, it finds applications in the manufacturing of paper, dyes, pigments, and fire extinguishers .
Wirkmechanismus
Target of Action
Aluminium sulfate hexadecahydrate primarily targets the skin and mucous membranes . It is used as a coagulating agent in minor cuts and abrasions, and also as a deodorant . It is also used in water purification, the pH regulation of garden soil, and other commercial or industrial applications .
Mode of Action
When used as a deodorant, this compound reduces the volume of sweat produced by narrowing sweat ducts . It also inhibits or deactivates odor-producing bacteria, thus decreasing the occurrence of body odor . In water purification, it acts as a coagulating agent, promoting particle collision by neutralizing charge .
Biochemical Pathways
It is known that aluminium, the primary component of this compound, can infiltrate into the blood and lead to toxic effects in the liver, bone, and the central nervous system .
Pharmacokinetics
It is known that aluminium can overcome the body barriers and infiltrate into the blood .
Result of Action
The primary result of the action of this compound is the prevention of infections and treatment of minor bleeding . When used as a deodorant, it reduces body odor . In water purification, it helps in the removal of impurities .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it should be kept away from drains, surface and ground water . It is also important to note that discharge into the environment must be avoided .
Biochemische Analyse
Biochemical Properties
It is known that when released into water, the aluminum sulfate hydrolyses to form aluminum hydroxides . This reaction can influence the biochemical reactions in the environment where it is introduced .
Cellular Effects
It has been found that changing pH and ionic strength influenced algal flocculation by changing the zeta potential of cells .
Molecular Mechanism
It is known that it can influence the pH and ionic strength of the environment, which can affect the activity of enzymes and other biomolecules .
Temporal Effects in Laboratory Settings
It is known that it is stable and does not degrade over time .
Dosage Effects in Animal Models
It is known that it is used in the human food industry as a firming agent, where it takes on E number E520 .
Metabolic Pathways
It is known that it can influence the pH and ionic strength of the environment, which can affect metabolic processes .
Transport and Distribution
It is known that it is soluble in water, which suggests that it can be transported and distributed in aqueous environments .
Subcellular Localization
Given its solubility in water, it is likely to be found in the cytoplasm and other aqueous compartments within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Aluminium sulfate hexadecahydrate can be synthesized by reacting aluminium hydroxide (Al(OH)₃) with sulfuric acid (H₂SO₄) . The reaction is typically carried out by mixing the reactants in water and heating the mixture to boiling. The formation of aluminium sulfate is exothermic, meaning it releases heat, which can sustain the reaction without the need for external heating if concentrated acid is used .
Industrial Production Methods: In industrial settings, aluminium sulfate is often produced from bauxite or clays. The raw material is gently calcined, mixed with sulfuric acid and water, and then heated gradually to boiling . The resulting solution is filtered and crystallized to obtain this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Aluminium sulfate hexadecahydrate undergoes several types of chemical reactions, including:
Hydrolysis: In water, it hydrolyzes to form aluminium hydroxide and sulfuric acid.
Decomposition: When heated between 580 and 900°C, it decomposes to form γ-alumina and sulfur trioxide.
Common Reagents and Conditions:
Hydrolysis: Water is the primary reagent, and the reaction occurs at room temperature.
Decomposition: High temperatures (580-900°C) are required for this reaction.
Major Products Formed:
Hydrolysis: Aluminium hydroxide and sulfuric acid.
Decomposition: γ-alumina and sulfur trioxide.
Wissenschaftliche Forschungsanwendungen
Aluminium sulfate hexadecahydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and processes.
Biology: Employed in the preparation of biological samples and as a fixative.
Medicine: Utilized in the formulation of vaccines as an adjuvant.
Industry: Applied in water treatment, paper manufacturing, and the production of dyes and pigments.
Vergleich Mit ähnlichen Verbindungen
Aluminium sulfate octadecahydrate (Al₂(SO₄)₃·18H₂O): Similar in structure but contains two more water molecules.
Aluminium potassium sulfate (KAl(SO₄)₂·12H₂O):
Uniqueness: Aluminium sulfate hexadecahydrate is unique due to its specific hydration state, which makes it highly soluble in water and effective as a coagulant in water treatment processes .
Eigenschaften
CAS-Nummer |
16828-11-8 |
|---|---|
Molekularformel |
Al2H22O20S3 |
Molekulargewicht |
492.3 g/mol |
IUPAC-Name |
dialuminum;trisulfate;hexadecahydrate |
InChI |
InChI=1S/2Al.3H2O4S.8H2O/c;;3*1-5(2,3)4;;;;;;;;/h;;3*(H2,1,2,3,4);8*1H2 |
InChI-Schlüssel |
JANHUGNIVASISO-UHFFFAOYSA-N |
SMILES |
O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[Al+3] |
Kanonische SMILES |
O.O.O.O.O.O.O.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.[Al].[Al] |
Key on ui other cas no. |
16828-11-8 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-Aminophenyl)azo]-4,5-dihydroxynaphthalene-2,7-disulphonic acid](/img/structure/B103719.png)












